(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one, also known as a member of the chalcone family, is a chemical compound with the molecular formula and a molecular weight of 270.8 g/mol. This compound is categorized as a selective estrogen receptor modulator (SERM), primarily recognized for its anti-estrogenic properties in specific tissues such as the hypothalamus and pituitary gland. It was first synthesized in 1956 and received FDA approval in 1967 for treating female infertility by stimulating gonadotropin release, thereby promoting ovulation.
The synthesis of (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one typically employs the Claisen-Schmidt condensation reaction. This process involves reacting 3-chlorobenzaldehyde with 4-ethylacetophenone in the presence of a base (commonly sodium hydroxide or potassium hydroxide) and an ethanol or methanol solvent. The reaction conditions are usually maintained at room temperature, allowing for the formation of the desired chalcone product through aldol condensation.
After synthesis, purification is achieved through recrystallization, followed by characterization using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry.
The molecular structure of (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one features a conjugated system that contributes to its biological activity. The compound exhibits a planar configuration with dihedral angles between the aromatic rings that influence its reactivity and interactions with biological targets.
(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one can undergo various chemical reactions:
The mechanism of action for (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one primarily involves its interaction with estrogen receptors. By binding to these receptors, it inhibits estrogen's effects in certain tissues, which is beneficial for treating conditions like infertility and certain types of breast cancer.
The compound acts by blocking estrogen receptors in the hypothalamus, leading to increased secretion of gonadotropin-releasing hormone (GnRH) from the pituitary gland. This cascade effect results in elevated levels of follicle-stimulating hormone (FSH), promoting ovarian function and ovulation .
Characterization techniques such as IR spectroscopy reveal functional groups present in the molecule, while NMR provides insights into its structural framework and purity .
(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one has several significant applications in scientific research:
The (E)-configured chalcone "(2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one" is predominantly synthesized via Claisen-Schmidt condensation between 3-chlorobenzaldehyde and 4-ethylacetophenone under basic conditions. This reaction exemplifies a crossed aldol mechanism where:
Yield optimization strategies focus on:
Table 1: Yield Optimization in Claisen-Schmidt Synthesis
Conditions | Yield (%) | Byproduct Formation | |
---|---|---|---|
Conventional heating (48h) | 40–55% | Significant (4–39%) | |
Microwave irradiation (10–15 min) | 79–95% | Negligible | |
Solvent-free (excess acetone) | 85% | Minimal | |
Low-temperature (40°C) | 90% | Undetectable | [5] [8] |
Microwave irradiation (40–50°C, 5–50W) enhances reaction efficiency, reducing synthesis time from hours to <15 minutes while achieving near-quantitative yields by accelerating enolate formation and minimizing polycondensation [5].
Solvent-free methodologies significantly improve the sustainability profile of chalcone synthesis:
A critical advancement involves suppressing dibenzalacetone formation through:
Table 2: Green Synthesis Performance Metrics
Method | Reaction Time | Energy Consumption | E-factor | |
---|---|---|---|---|
Conventional (EtOH) | 24–48 hours | High | 8.7 | |
Microwave (solvent-free) | 10–30 minutes | Low | 1.2 | |
Room temperature | 48 hours | Moderate | 6.5 | [5] |
Advanced catalytic systems address the stereoselectivity challenges inherent in chalcone synthesis:
Electronically biased substrates require tailored catalysis:
Table 3: Catalytic Performance Comparison
Catalyst System | Loading (mol%) | Yield (%) | Reusability (cycles) | |
---|---|---|---|---|
NaOH | 100 | 70–85 | None | |
L-Proline (monomeric) | 5 | 40–55 | None | |
Poly(NIPA-co-L-proline) | 3 | 70–85 | >10 | |
Piperazine-additive systems | 5 | 53–71 | Limited | [8] |
The α,β-unsaturated ketone core enables diverse post-synthetic modifications:
Computationally guided design optimizes derivatives:
Derivative synthesis employs protecting-group-free strategies leveraging the polymeric proline catalyst’s tolerance to sensitive functional groups (–OH, –NH₂), enabling direct modification without preliminary protection [8].
Table 4: Key Derivatives and Their Structural Features
Derivative IUPAC Name | Structural Modifications | Application Focus | |
---|---|---|---|
(2E)-3-(3-Chloro-4-hydroxyphenyl)-1-(4-ethylphenyl)prop-2-en-1-one | 3-Cl → 3-Cl-4-OH | Antioxidant agents | |
1-(4-Aminophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | Ring A: 4-NH₂; Ring B: 4-OC₂H₅ | NLO materials | |
(2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one | Isomeric aryl chloride position | Bioactivity screening | |
3-(4-Chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | 4-Ethyl → 4-methyl | Crystallography studies | [1] [4] [6] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1